

A Technical Guide to the Physicochemical Properties of 2-Aminopyrimidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine is a heterocyclic aromatic amine that serves as a critical building block and privileged scaffold in medicinal chemistry and drug development.[1] Characterized by a pyrimidine ring substituted with an amino group at the second position, this compound's unique electronic and structural features allow it to act as a versatile synthon for a wide range of biologically active molecules.[2] Its ability to participate in extensive hydrogen bonding and other non-covalent interactions makes it a cornerstone in the design of targeted therapeutics, most notably protein kinase inhibitors.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of **2-aminopyrimidine**, detailed experimental protocols for their determination, and a summary of its applications in drug design.

Core Physicochemical Properties

The fundamental physicochemical properties of **2-aminopyrimidine** are summarized in the table below, providing a quantitative overview for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C ₄ H ₅ N ₃	[4]
Molecular Weight	95.10 g/mol	[1]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	122-127 °C	[4][6]
Boiling Point	158 °C @ 186 mbar	[6]
Density	1.342 g/cm³ (calculated)	
pKa (at 20 °C)	3.45	[5]
logP (XLogP3)	-0.2	

Detailed Physicochemical Characteristics Solubility Profile

2-Aminopyrimidine exhibits moderate solubility in water and good solubility in polar organic solvents, a characteristic attributed to the amino group's ability to form hydrogen bonds.[7] Conversely, its solubility in non-polar solvents is poor. Temperature and pH significantly influence its solubility; higher temperatures generally increase solubility, while pH adjustments can alter the protonation state of the amino and ring nitrogen atoms, affecting solute-solvent interactions.[7]

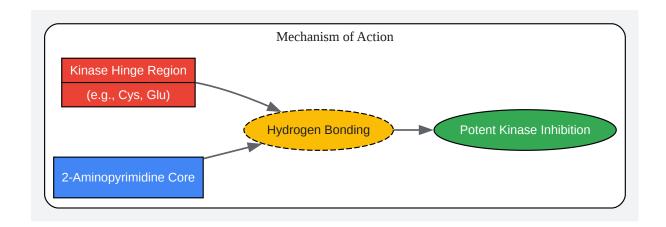
A comprehensive study measured the molar solubility of **2-aminopyrimidine** in various organic solvents at 298.15 K, with the following descending order of solubility: cyclopentanone > cyclohexanone > ethyl formate > methanol > ethyl acetate > butanone > methyl acetate > acetone > n-propanol > ethanol > 2-pentanone > n-butanol > isobutanol > isopropanol > isopropanol > acetonitrile.

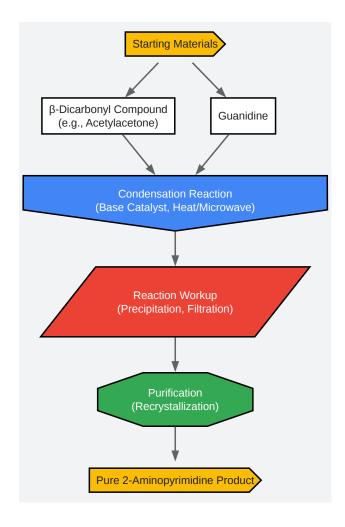
Crystal Structure and Hydrogen Bonding

The crystal structure of **2-aminopyrimidine** has been determined to be orthorhombic (space group Pcab). A defining feature of its solid-state structure is the formation of



centrosymmetrically related, hydrogen-bonded dimer pairs. In these dimers, the amino group of one molecule acts as a hydrogen bond donor to a ring nitrogen of a neighboring molecule, creating a stable, planar complex.[8] This robust hydrogen bonding network significantly influences the compound's melting point and solid-state stability.







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